molecular formula C10H21NO3 B1375216 tert-butyl N-(1-methoxybutan-2-yl)carbamate CAS No. 1468788-42-2

tert-butyl N-(1-methoxybutan-2-yl)carbamate

Cat. No.: B1375216
CAS No.: 1468788-42-2
M. Wt: 203.28 g/mol
InChI Key: DZQBOXFQDSCNRZ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of tert-butyl N-(1-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a carbamate derivative, which can inhibit enzymes by carbamoylation of active site residues . This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Biological Activity

Tert-butyl N-(1-methoxybutan-2-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. Carbamates are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tert-butyl group attached to a carbamate functional group, which is further linked to a methoxybutan-2-yl moiety. This structure contributes to its lipophilicity and potential for membrane permeability.

Pharmacological Profile

Research has indicated that this compound exhibits several biological activities:

The mechanism by which carbamates exert their biological effects often involves interference with cellular signaling pathways. For instance, compounds like methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates have shown to inhibit mitosis in cancer cells effectively. It is hypothesized that this compound may similarly disrupt cell cycle progression or induce apoptosis in malignant cells.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. Although specific pharmacokinetic data for this compound is scarce, related compounds have been evaluated:

Compound NameHalf-Life (h)Clearance (mL/min/kg)Brain/Plasma Ratio
RTI-13951–330.73520.4
Compound 1Not specifiedNot specifiedNot specified

These parameters indicate that modifications in structure can significantly affect the pharmacokinetic profile, which is critical for drug development.

Case Studies

Several case studies have explored the biological activity of related carbamates:

Case Study 1: Anticancer Efficacy

A study evaluating methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate demonstrated significant cytotoxicity against various cancer cell lines. The study reported LC50 values as low as 18.9 nM in sensitive cell lines, suggesting that structural modifications can enhance potency against resistant cancer types .

Case Study 2: Metabolic Stability

Research into the metabolic pathways of similar compounds revealed that oxidative metabolism plays a crucial role in their pharmacokinetics. For instance, modifications at metabolically labile sites improved stability without compromising efficacy . This insight can guide future studies on this compound.

Properties

IUPAC Name

tert-butyl N-(1-methoxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-8(7-13-5)11-9(12)14-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQBOXFQDSCNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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